Cas no 35453-19-1 (5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid)
5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Amino-2,4,6-triiodoisophthalic acid
- 5-Amino-2,4,6-Triod-Isophthalic Acid
- Aminoiodoisophthalicacid
- 5-Amino-2,4,6-triiodobenzene-1,3-dioic acid
- 5-AMINO-2,4,6-IODOISOPHTHALIC ACID
- 5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid
- 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid
- 5-amino-2,4,6-triiodophenyl-1,3-dicarboxylic acid
- 5-amino-2,4,6-triiodophthalic acid
- 5-Amino-2,4,6-trijod-isophthalsaeure
- Isophthalic acid,5-amino-2,4,6-triiodo
- 5-Amino-2,4,6-triiodoisophthalic acid (5-Atipa)
- 1,3-Benzenedicarboxylic acid, 5-amino-2,4,6-triiodo-
- A17G990RT0
- C8H4I3NO4
- 5-Amino-2,4,6-triiodoisophthalicacid
- 4b9h
- Isophthalic acid, 5-amino-2,4,6-triiodo-
- MLS006011502
- KSC224S6B
- ARONIS25361
- EBD4509
- JEZJ
- YSWG562
- SCHEMBL377437
- DTXSID10188969
- SR-01000944807-1
- AC-8409
- 35453-19-1
- FT-0619972
- EC 252-575-4
- SMR002528285
- BCP13935
- 5-amino-2,4,6-triiodo-benzene-1,3-dicarboxylic acid
- SR-01000944807
- CS-W022287
- EINECS 252-575-4
- 2,4,6-Triiodo-5-aminoisophthalic acid
- 5-Amino-2,4,6-triiodoisophthalic acid, analytical standard
- UNII-A17G990RT0
- SY030125
- F6782-3693
- JEZJSNULLBSYHV-UHFFFAOYSA-N
- W-106670
- InChI=1/C8H4I3NO4/c9-3-1(7(13)14)4(10)6(12)5(11)2(3)8(15)16/h12H2,(H,13,14)(H,15,16
- 5-Amino-2,4,6-triiodoisophthalic acid, 95%
- AM20060610
- MFCD00190167
- AKOS005287314
- Z104480184
- BB 0310408
- O11343
- Q27273489
- AS-12308
- IOHEXOL IMPURITY K [EP IMPURITY]
- EN300-20717
- 5-Amino-2,4,6-triiodoisophthalic acid,99%
- 1,3-Benzenedicarboxylic acid, 5-amino-2,4,6-triiodo-; Isophthalic acid, 5-amino-2,4,6-triiodo- (6CI); 5-Amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid; 2,4,6-Triiodo-5-aminoisophthalic acid; 5-Amino-2,4,6-triiodoisophthalic acid; 5-Amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid
- STL290529
- A1406
- 5-Amino-2,4,6-triiodoisopthalic acid
-
- MDL: MFCD00190167
- Inchi: 1S/C8H4I3NO4/c9-3-1(7(13)14)4(10)6(12)5(11)2(3)8(15)16/h12H2,(H,13,14)(H,15,16)
- InChI Key: JEZJSNULLBSYHV-UHFFFAOYSA-N
- SMILES: IC1C(C(=O)O)=C(C(=C(C=1C(=O)O)I)N)I
Computed Properties
- Exact Mass: 558.72700
- Monoisotopic Mass: 558.727
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.2
- Topological Polar Surface Area: 101
Experimental Properties
- Color/Form: Pale yellow powder
- Density: 3.1±0.1 g/cm3
- Melting Point: 265-270 °C (lit.)
- Boiling Point: 539.4℃ at 760 mmHg
- Flash Point: 280.0±30.1 °C
- Refractive Index: 1.869
- PSA: 100.62000
- LogP: 3.06020
- Solubility: Undetermined
- Vapor Pressure: 0.0±1.5 mmHg at 25°C
5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 42/43
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R42/43
5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid Customs Data
- HS CODE:29224995
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 079544-1g |
5-Amino-2,4,6-triiodoisophthalic acid |
35453-19-1 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 079544-10g |
5-Amino-2,4,6-triiodoisophthalic acid |
35453-19-1 | 95% | 10g |
£10.00 | 2022-03-01 | |
| Fluorochem | 079544-25g |
5-Amino-2,4,6-triiodoisophthalic acid |
35453-19-1 | 95% | 25g |
£19.00 | 2022-03-01 | |
| Fluorochem | 079544-100g |
5-Amino-2,4,6-triiodoisophthalic acid |
35453-19-1 | 95% | 100g |
£48.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151465-100g |
5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid |
35453-19-1 | >96.0% | 100g |
¥370.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151465-250g |
5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid |
35453-19-1 | >96.0% | 250g |
¥720.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151465-25G |
5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid |
35453-19-1 | >96.0% | 25g |
¥111.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151465-50g |
5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid |
35453-19-1 | >96.0% | 50g |
¥195.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151465-5g |
5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid |
35453-19-1 | >96.0% | 5g |
¥37.90 | 2023-09-04 | |
| Alichem | A019150025-500g |
5-Amino-2,4,6-triiodoisophthalic acid |
35453-19-1 | 98% | 500g |
$192.00 | 2023-09-02 |
5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid Suppliers
5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid Related Literature
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Additional information on 5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid
Introduction to 5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid (CAS No. 35453-19-1)
5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 35453-19-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This triiodinated benzene derivative features a unique structural framework with amino and carboxylic acid functional groups, making it a versatile intermediate in the synthesis of complex molecules. The presence of three iodine atoms at the 2, 4, and 6 positions enhances its reactivity, enabling various chemical transformations that are valuable for pharmaceutical applications.
The compound's structure consists of a benzene ring substituted with three iodine atoms and two carboxylic acid groups at the 1 and 3 positions, respectively. Additionally, an amino group is located at the 5 position. This arrangement imparts distinct electronic and steric properties that make it particularly useful in the design of ligands for metal complexes and as a precursor in the synthesis of heterocyclic compounds. The high electronegativity of iodine atoms facilitates its participation in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are widely employed in the construction of biaryl structures found in many biologically active molecules.
In recent years, 5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid has been explored in various research contexts due to its potential applications in drug discovery and material science. One notable area of interest is its use as a building block for developing novel anticancer agents. The triiodinated system can act as a scaffold for designing molecules that interact with biological targets involved in cancer cell proliferation and survival. For instance, studies have demonstrated its utility in creating Schiff base complexes with transition metals, which exhibit cytotoxic effects against certain cancer cell lines. These complexes leverage the coordination properties of metal ions with the nitrogen and oxygen donor sites available on the compound's structure.
The carboxylic acid groups in 5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid provide opportunities for further functionalization through esterification or amidation reactions. This flexibility allows chemists to tailor the compound's properties for specific applications. In material science, the iodine atoms can be used to modulate electronic properties in organic semiconductors or as anchors for polymerization processes. The compound's ability to form stable metal complexes also makes it relevant in catalysis research, where such complexes can serve as efficient catalysts for various organic transformations.
Recent advancements in computational chemistry have further highlighted the potential of 5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid as a lead compound for drug discovery. Molecular modeling studies have identified its binding affinity to certain enzymes and receptors implicated in neurological disorders. The compound's rigid aromatic core and multiple reactive sites make it an attractive candidate for structure-based drug design. By integrating experimental data with computational predictions, researchers aim to optimize its pharmacological profile and develop novel therapeutic agents.
The synthesis of 5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Typically, the process begins with the iodination of a suitable precursor benzene derivative followed by functional group interconversion to introduce the amino and carboxylic acid groups at specific positions. Advances in synthetic methodologies have enabled more efficient routes to this compound, reducing both reaction times and waste generation.
The compound's stability under various conditions is another critical factor influencing its utility. Studies have shown that 5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid maintains its integrity under standard storage conditions but may degrade when exposed to strong oxidizing agents or extreme temperatures. Proper handling and storage protocols are essential to preserve its reactivity and ensure consistent performance in synthetic applications.
As research continues to uncover new applications for 5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid, collaborations between academia and industry are likely to accelerate its development into practical solutions for chemical biology challenges. The compound's unique structural features offer a rich foundation for innovation across multiple disciplines. Whether used as an intermediate in drug synthesis or as a component in advanced materials, this triiodinated benzene derivative represents a valuable asset in modern chemical research.
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